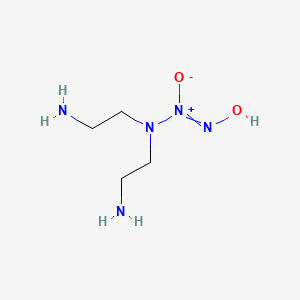
NOC 18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NOC 18 is an organic compound with the molecular formula C6H17N3O. It is a colorless to pale yellow liquid that is highly soluble in water and many organic solvents. This compound is known for its versatility and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NOC 18 typically involves the following steps:
Reaction of Ethylene Oxide with Ethylenediamine: Ethylene oxide reacts with ethylenediamine to produce 2-aminoethylamine.
Reaction with Chloroacetic Acid: 2-aminoethylamine is then reacted with chloroacetic acid to form 2-aminoethyl acetate.
Hydrolysis: The 2-aminoethyl acetate is hydrolyzed in the presence of sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: NOC 18 can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can also be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, NOC 18 is used as a stabilizer for colloidal nickel and as a ligand in coordination chemistry.
Biology
In biological research, this compound is used in the synthesis of various biomolecules and as a reagent in biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry
In industrial applications, it is used in metal surface treatment, dye synthesis, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of NOC 18 involves its interaction with molecular targets such as enzymes and receptors. It can form complexes with metal ions, which can then participate in various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile reagent in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [Bis(2-aminoethyl)amine]
- [Bis(2-hydroxyethyl)amine]
- [Bis(2-chloroethyl)amine]
Uniqueness
Compared to similar compounds, NOC 18 is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its solubility in both water and organic solvents also makes it highly versatile for various applications.
Eigenschaften
Molekularformel |
C4H13N5O2 |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2 |
InChI-Schlüssel |
YNRCBOXEDICOIX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCN)[N+](=NO)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















